REACTION_CXSMILES
|
[H-].[Na+].[O:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH2:4][CH3:5].[Br:13][C:14]1[C:15](Cl)=[N:16][C:17]([Cl:20])=[N:18][CH:19]=1.CCOC(C)=O>CN(C=O)C.CC#N>[Br:13][C:14]1[C:15]([O:12][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:3][CH2:4][CH3:5])=[N:16][C:17]([Cl:20])=[N:18][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
O(CC)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
120 mL
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Type
|
reactant
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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4 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 24 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
WASH
|
Details
|
washed with NaOH (30 mL, 0.5N) and brine (25×2 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (10% to 30% EtOAc in Hexanes, gradient elution)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)OC1=C(C=CC=C1)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |